(4-Pyridin-4-yl-phenyl)-acetic acid
Overview
Description
(4-Pyridin-4-yl-phenyl)-acetic acid is an organic compound that features a pyridine ring attached to a phenyl ring, which is further connected to an acetic acid moiety
Scientific Research Applications
Chemistry
In organic synthesis, (4-Pyridin-4-yl-phenyl)-acetic acid serves as a building block for the synthesis of more complex molecules. It is used in the development of ligands for catalysis and in the preparation of heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to modulate biological pathways makes it a valuable scaffold for drug discovery.
Industry
In the material science industry, this compound is used in the synthesis of polymers and advanced materials. Its unique structural features contribute to the development of materials with specific properties, such as conductivity or mechanical strength.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pyridin-4-yl-phenyl)-acetic acid typically involves the coupling of 4-bromopyridine with phenylacetic acid derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids. The reaction conditions often include the use of bases such as potassium carbonate in solvents like dimethyl sulfoxide or tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include crystallization or chromatography techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
(4-Pyridin-4-yl-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or aminated aromatic compounds.
Mechanism of Action
The mechanism of action of (4-Pyridin-4-yl-phenyl)-acetic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Pyridin-3-yl-phenyl)-acetic acid
- (4-Pyridin-2-yl-phenyl)-acetic acid
- (4-Pyridin-4-yl-phenyl)-propionic acid
Uniqueness
(4-Pyridin-4-yl-phenyl)-acetic acid is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(4-pyridin-4-ylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIXKSPODUBJOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610677 | |
Record name | [4-(Pyridin-4-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55397-08-5 | |
Record name | [4-(Pyridin-4-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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